1-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
CAS No.:
VCID: VC10775877
Molecular Formula: C15H11ClN4OS
Molecular Weight: 330.8 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one -](/images/structure/VC10775877.png)
Description |
The compound 1-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a complex organic molecule featuring a triazole ring, a chlorinated phenyl group, and a sulfanyl linkage. This structure suggests potential applications in medicinal chemistry due to the presence of multiple functional groups that may interact with biological targets. Synthesis and CharacterizationThe synthesis of this compound typically involves multi-step organic reactions. Although specific synthesis details for this exact compound are not widely documented, similar compounds often involve reactions such as alkylation, arylation, and thiolation steps to form the triazole ring and attach the sulfanyl group. Biological ActivitiesCompounds with similar structures, particularly those containing triazole moieties, are known for their antifungal properties. The presence of chlorinated aromatic systems may enhance interactions with biological targets, potentially leading to improved therapeutic profiles. Preliminary studies suggest that such compounds may also exhibit anti-inflammatory and anticancer activities due to their ability to interact with various enzymes and receptors. |
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Product Name | 1-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one |
Molecular Formula | C15H11ClN4OS |
Molecular Weight | 330.8 g/mol |
IUPAC Name | 1-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Standard InChI | InChI=1S/C15H11ClN4OS/c16-12-3-1-10(2-4-12)13(21)9-22-15-18-14(19-20-15)11-5-7-17-8-6-11/h1-8H,9H2,(H,18,19,20) |
Standard InChIKey | DXKJHCYFBQCSSD-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)CSC2=NNC(=N2)C3=CC=NC=C3)Cl |
Canonical SMILES | C1=CC(=CC=C1C(=O)CSC2=NNC(=N2)C3=CC=NC=C3)Cl |
PubChem Compound | 715383 |
Last Modified | Apr 15 2024 |
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